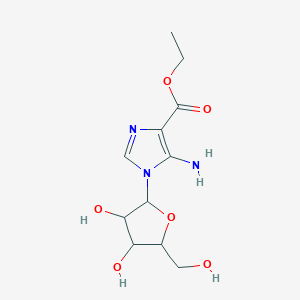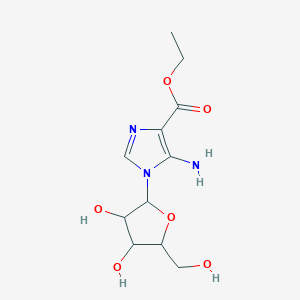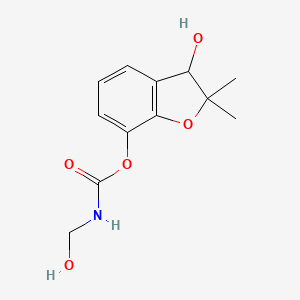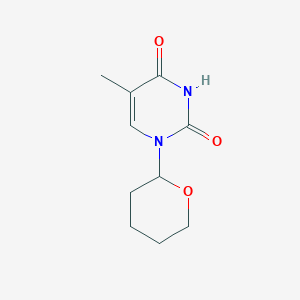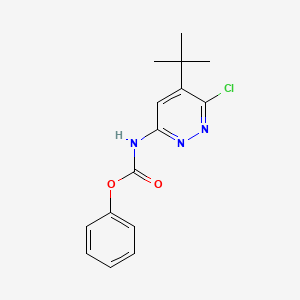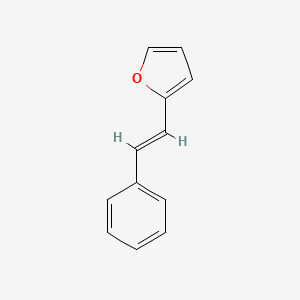
2-Styrylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Styrylfuran is an organic compound belonging to the class of furan derivatives Furans are five-membered aromatic heterocycles containing one oxygen atom this compound is characterized by the presence of a styryl group (a vinylbenzene moiety) attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Styrylfuran can be synthesized through various methods. One notable approach involves the use of N-heterocyclic carbenes (NHCs) and Brønsted acid catalysis. This method utilizes 2,4-dioxoesters as conjugated 1,3-dicarbonyls, leading to the formation of highly functionalized styrylfurans through a cross-benzoin reaction followed by a Paal-Knorr-like condensation . Another method involves the cycloisomerization of 4,5-epoxyalk-2-ynyl esters in the presence of a proton source .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of transition-metal-mediated cycloisomerization and cycloaddition reactions, as well as metal-free oxidative cyclizations, are some of the advanced techniques employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Styrylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-diones.
Reduction: The styryl group can be reduced to form 2-ethylfuran.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Furan-2,5-diones.
Reduction: 2-Ethylfuran.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Styrylfuran has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Mecanismo De Acción
The mechanism of action of 2-styrylfuran involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with bacterial ribosomal proteins, leading to inhibition of protein synthesis and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-Styrylfuran can be compared with other furan derivatives such as:
2,5-Furan-dicarboxylic acid (2,5-FDCA): Used in the production of bio-based polymers.
2,5-Dimethylfuran (2,5-DMF): A promising biofuel with high energy density.
Uniqueness: . Its ability to undergo various chemical reactions and form highly functionalized derivatives further distinguishes it from other furan compounds.
Propiedades
Fórmula molecular |
C12H10O |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-[(E)-2-phenylethenyl]furan |
InChI |
InChI=1S/C12H10O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-10H/b9-8+ |
Clave InChI |
QHVQSFNBGRXCRP-CMDGGOBGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=CO2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
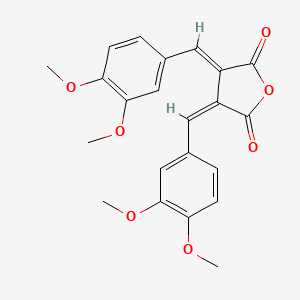

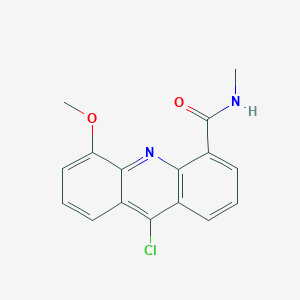

![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)
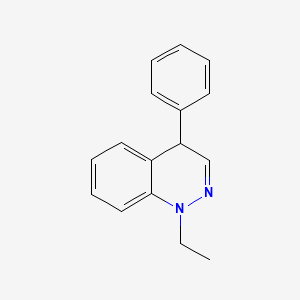
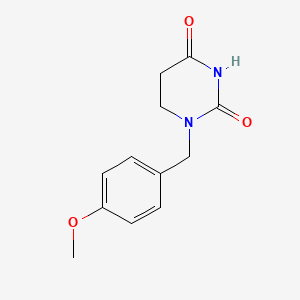
![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)
